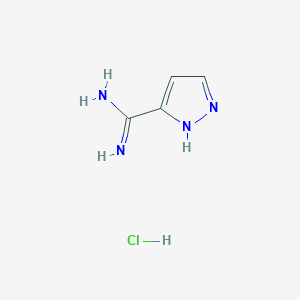

1H-pyrazole-3-carboximidamide hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1H-pyrazole-5-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.ClH/c5-4(6)3-1-2-7-8-3;/h1-2H,(H3,5,6)(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEATQMXNIFWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3-carboximidamide hydrochloride can be synthesized through multiple routes. One common method involves the reaction of aminoguanidine bicarbonate with 1,1,3,3-tetramethoxypropane under acidic conditions, leading to the formation of the pyrazole ring . Another method involves the reaction of imidazole with cyanamide, which also results in the formation of the desired compound .

Industrial Production Methods: In industrial settings, the synthesis of 1H-pyrazole-3-carboximidamide hydrochloride typically involves large-scale reactions using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Pyrazole-3-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various pyrazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1H-Pyrazole-3-carboximidamide hydrochloride serves as a crucial reagent in organic synthesis, particularly for the following applications:

Guanidylation Reactions

The compound is primarily utilized for guanylation of amines, which is a significant reaction in the synthesis of various pharmaceuticals and bioactive compounds. The guanylation process involves the introduction of a guanidine group into organic molecules, enhancing their biological activity.

- Case Study: A study demonstrated the successful guanylation of chitooligosaccharides using 1H-pyrazole-3-carboximidamide hydrochloride, resulting in compounds with improved protein binding abilities. This was characterized using infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) techniques .

Peptide Synthesis

In peptide chemistry, this compound acts as a reagent for synthesizing peptide bonds through guanylation processes. This application is critical for developing therapeutic peptides and proteins.

- Relevant Research: The use of 1H-pyrazole-3-carboximidamide hydrochloride in peptide synthesis has been documented as an efficient method for creating complex peptide structures .

Applications in Drug Development

The pyrazole scaffold is integral to many pharmaceutical compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive agents. The unique properties of 1H-pyrazole-3-carboximidamide hydrochloride contribute to the development of new drug candidates.

Synthesis of Bioactive Compounds

This compound has been explored for synthesizing various bioactive molecules that exhibit potential therapeutic effects.

- Example: The synthesis of bis-guanidinium-cholesterol derivatives utilizing this compound has been reported, indicating its role in creating lipid-based drug delivery systems .

Materials Science Applications

1H-Pyrazole-3-carboximidamide hydrochloride is also employed in materials science, particularly in the development of novel biomaterials.

Hydrogel Formation

Recent studies have shown that this compound can be used to create supramolecular hydrogels that are injectable and moldable. These hydrogels have applications in tissue engineering and regenerative medicine.

- Research Insight: A study highlighted the development of self-healing hydrogels based on guanidinylated chitosan and laponite nanosheets, showcasing the potential for drug delivery and tissue scaffolding .

Safety Considerations

Despite its diverse applications, safety data indicate that 1H-pyrazole-3-carboximidamide hydrochloride poses certain hazards:

- Harmful if swallowed (Acute toxicity)

- May cause allergic skin reactions (Skin sensitization)

Proper handling procedures should be followed to mitigate risks associated with its use .

Wirkmechanismus

The mechanism of action of 1H-pyrazole-3-carboximidamide hydrochloride involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance electrophilicity and binding to enzymatic targets (e.g., nitro groups in compound 9, ) . Electron-Donating Groups (e.g., -OCH₃): Improve solubility in polar solvents but may reduce metabolic stability . Alkyl Groups (e.g., -CH₃): Increase lipophilicity, favoring blood-brain barrier penetration (e.g., 1-methyl derivative in ) .

Hydrochloride Salts : Improve aqueous solubility across analogs, critical for in vivo applications .

Biologische Aktivität

1H-Pyrazole-3-carboximidamide hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

1H-Pyrazole-3-carboximidamide hydrochloride has the molecular formula and is classified as a pyrazole derivative. Pyrazole compounds are known for their diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties .

The biological activity of 1H-pyrazole-3-carboximidamide hydrochloride primarily involves its interaction with various biomolecular targets. The compound can inhibit specific enzymes and modulate biochemical pathways through the formation of stable complexes with these targets. Its mechanism of action includes:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, which can lead to altered metabolic processes.

- Cellular Interaction : It influences cellular functions by affecting gene expression and protein interactions .

Antifungal Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antifungal properties. For instance, 1H-pyrazole-3-carboximidamide hydrochloride has shown effectiveness against various Candida species, with minimum inhibitory concentrations (MIC) ranging from 15.6 µg/mL to 62.5 µg/mL .

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| Candida albicans | 15.6 | ≥62.5 |

| Candida parapsilosis | ≥62.5 | ≥62.5 |

| Candida glabrata | ≥62.5 | ≥62.5 |

| Rhodotorula mucillaginosa | ≥62.5 | ≥62.5 |

These findings suggest that the compound could serve as a template for developing new antifungal agents .

Anticancer Activity

In addition to antifungal effects, pyrazole derivatives have been studied for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Other Biological Activities

The broad spectrum of biological activities associated with pyrazole derivatives includes:

- Anti-inflammatory Effects : Compounds have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Antioxidant Properties : Pyrazole derivatives may exhibit protective effects against oxidative stress .

Case Studies

- Antifungal Efficacy : A study evaluated the antifungal activity of several new pyrazole carboximidamides against Candida species. The results indicated that certain derivatives significantly reduced phospholipase activity in Candida albicans, suggesting a mechanism for their antifungal action .

- Cytotoxicity Assessment : Another study assessed the cytotoxicity of pyrazole carboximidamides in human cell lines, revealing low cytotoxic effects at effective antifungal concentrations, which is critical for therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 1H-pyrazole-3-carboximidamide hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, such as the condensation of pyrazole derivatives with amidine precursors. For example, outlines a method for synthesizing structurally similar imidazole-based compounds using reagents like SOCl₂ for chlorination and KOtBu (tert-butoxide) for cyclization . Optimization may include:

- Catalyst screening : Triethylamine or DIPEA (diisopropylethylamine) can enhance reaction efficiency in amidine formation.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, THF) improve solubility of intermediates.

- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for high-yield cyclization steps.

Q. What analytical techniques are most reliable for characterizing 1H-pyrazole-3-carboximidamide hydrochloride?

Key methods include:

- NMR spectroscopy : and NMR confirm the pyrazole backbone and amidine functional groups. highlights the use of NMR to verify substituent positions in pyrazole-carboximidamide derivatives .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity.

- HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) monitors reaction progress and purity, as suggested in impurity profiling studies () .

Q. How should 1H-pyrazole-3-carboximidamide hydrochloride be stored to ensure stability during experiments?

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the amidine group ( recommends similar storage for pyrazole esters) .

- Moisture control : Use desiccants or nitrogen-purged environments, as the hydrochloride salt is hygroscopic.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 1H-pyrazole-3-carboximidamide derivatives?

Discrepancies may arise from differences in:

- Assay conditions : Variations in cell lines, incubation times, or solvent systems (e.g., DMSO concentration) can alter results. demonstrates how substituent modifications (e.g., halogen vs. methoxy groups) impact activity, necessitating standardized protocols .

- Purity thresholds : Impurities >1% (e.g., unreacted intermediates) may skew bioactivity data. Cross-validate results using orthogonal purity assessments (HPLC, NMR) as in .

Q. What strategies are effective for impurity profiling and quantification in 1H-pyrazole-3-carboximidamide hydrochloride?

- Synthetic byproduct identification : Use LC-MS/MS to detect intermediates (e.g., uncyclized precursors) and hydrolyzed products. and provide frameworks for impurity standards in related compounds .

- Quantitative NMR (qNMR) : Compare integration values of impurity peaks against a certified reference standard.

Q. How can computational modeling guide the design of 1H-pyrazole-3-carboximidamide analogs with enhanced target selectivity?

- Molecular docking : Simulate interactions with target enzymes (e.g., kinases or oxidases) using software like AutoDock Vina. ’s structural data on substituent effects can inform virtual libraries .

- QSAR studies : Correlate electronic (e.g., Hammett constants) or steric parameters with bioactivity to prioritize synthetic targets.

Experimental Design Considerations

Q. What in vitro assays are appropriate for evaluating the enzymatic inhibition potential of 1H-pyrazole-3-carboximidamide hydrochloride?

Q. How can researchers mitigate interference from the hydrochloride counterion in spectroscopic analyses?

- Counterion exchange : Convert to the free base using a weak base (e.g., NaHCO₃) prior to NMR or IR analysis.

- Control experiments : Compare spectra of the hydrochloride salt with the free base to isolate counterion-related peaks.

Data Contradiction Analysis

Q. How should conflicting solubility data for 1H-pyrazole-3-carboximidamide hydrochloride in polar vs. nonpolar solvents be interpreted?

- pH-dependent solubility : The hydrochloride salt is highly soluble in water (>50 mg/mL) but poorly soluble in chloroform. notes similar behavior in pyrazole esters, where protonation state dictates solubility .

- Co-solvent systems : Use water:ethanol (70:30) to enhance solubility for in vitro assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.